molecular formula C22H24N4O2 B11982544 N'-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11982544
M. Wt: 376.5 g/mol
InChI Key: QRGOFAMDQSDSNG-FCDQGJHFSA-N
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Description

N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a propylidene linkage, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-METHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-(1-(4-ETHOXY-PH)PROPYLIDENE)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-4-19(16-10-12-18(13-11-16)28-5-2)23-26-22(27)21-14-20(24-25-21)17-8-6-15(3)7-9-17/h6-14H,4-5H2,1-3H3,(H,24,25)(H,26,27)/b23-19+

InChI Key

QRGOFAMDQSDSNG-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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